molecular formula C22H26N2O5S B3565364 N-1,3-benzodioxol-5-yl-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

N-1,3-benzodioxol-5-yl-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

Cat. No.: B3565364
M. Wt: 430.5 g/mol
InChI Key: PZSSWISYZCQSAG-UHFFFAOYSA-N
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Description

The compound contains a benzodioxol group, a phenyl group, a propanamide group, and a cyclohexylamino group. The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms . The propanamide group is a type of amide, which are commonly found in a wide variety of biological and industrial compounds . The cyclohexylamino group consists of a cyclohexane ring attached to an amino group, and is found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a benzodioxol ring, a phenyl ring, a three-carbon chain (propane), and a cyclohexylamino group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c25-22(23-18-9-12-20-21(14-18)29-15-28-20)13-8-16-6-10-19(11-7-16)30(26,27)24-17-4-2-1-3-5-17/h6-7,9-12,14,17,24H,1-5,8,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSSWISYZCQSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
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Reactant of Route 6
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